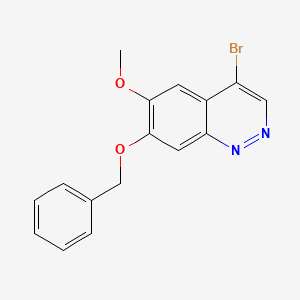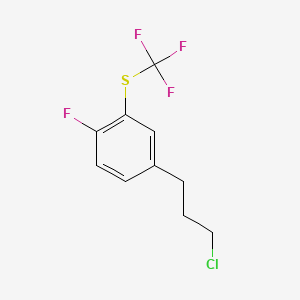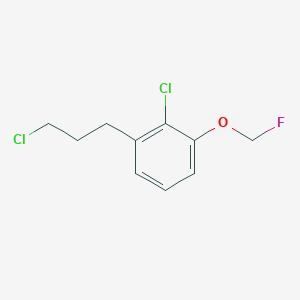
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C10H11Cl2FO It is a derivative of benzene, featuring chloro, chloropropyl, and fluoromethoxy substituents
Métodos De Preparación
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the propyl group to the benzene ring. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Clemmensen Reduction: This step reduces the acyl group to an alkane, completing the propyl group addition.
Halogenation: Chlorine is introduced to the benzene ring through a halogenation reaction.
Methoxylation: The fluoromethoxy group is added via a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoromethoxy groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogens, nucleophiles, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The chloro and fluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions .
Comparación Con Compuestos Similares
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene can be compared with similar compounds such as:
- 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene
- 3-Chloro-2-hydroxypropyl methacrylate
These compounds share similar structural features but differ in the position of substituents, which can significantly influence their chemical properties and applications .
Propiedades
Fórmula molecular |
C10H11Cl2FO |
|---|---|
Peso molecular |
237.09 g/mol |
Nombre IUPAC |
2-chloro-1-(3-chloropropyl)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11Cl2FO/c11-6-2-4-8-3-1-5-9(10(8)12)14-7-13/h1,3,5H,2,4,6-7H2 |
Clave InChI |
LULJWFQHCXIANN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OCF)Cl)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate](/img/structure/B14035655.png)
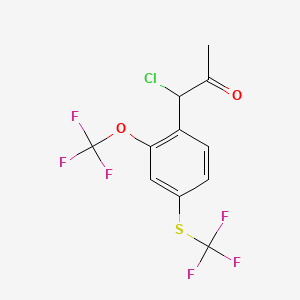

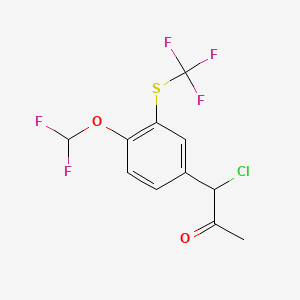

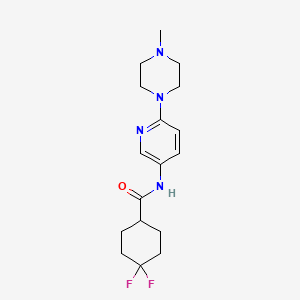
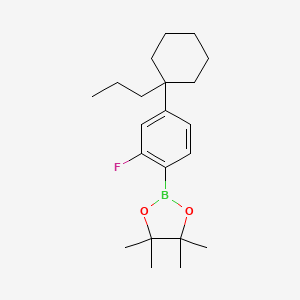
![1-Boc-6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]](/img/structure/B14035697.png)


